N-Benzylidene-p-toluenesulfonamide N-Benzylidene-p-toluenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13308716
InChI: InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
SMILES:
Molecular Formula: C14H13NO2S
Molecular Weight: 259.33 g/mol

N-Benzylidene-p-toluenesulfonamide

CAS No.:

Cat. No.: VC13308716

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylidene-p-toluenesulfonamide -

Specification

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
IUPAC Name (NE)-N-benzylidene-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
Standard InChI Key HVCKVBQOKOFBFH-RVDMUPIBSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2

Introduction

Synthesis and Reaction Mechanisms

Condensation-Based Synthesis

The primary route to N-Benzylidene-p-toluenesulfonamide involves the acid-catalyzed condensation of p-toluenesulfonamide with benzaldehyde. This reaction proceeds via nucleophilic attack of the sulfonamide’s nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine bond. Typical conditions include:

  • Solvent: Ethanol or dichloromethane.

  • Catalyst: p-Toluenesulfonic acid (5–10 mol%) or Lewis acids like ZnCl₂.

  • Temperature: Reflux (70–80°C) for 4–6 hours.

  • Yield: 60–85% after recrystallization .

Example Reaction:

p-Toluenesulfonamide+BenzaldehydeH+N-Benzylidene-p-toluenesulfonamide+H2O\text{p-Toluenesulfonamide} + \text{Benzaldehyde} \xrightarrow{\text{H}^+} \text{N-Benzylidene-p-toluenesulfonamide} + \text{H}_2\text{O}

Green Chemistry Approaches

Recent advancements emphasize eco-friendly methods. A domino dehydrogenation-condensation-hydrogenation sequence using transition-metal catalysts (e.g., Cu or Ru complexes) enables one-pot synthesis from alcohols and sulfonamides, minimizing waste . For instance:

  • Catalyst: Cu(I)/PIM-1 (porous intrinsic microporous polymer).

  • Conditions: 20–40°C, molecular sieves for water removal.

  • Advantages: High atom economy, recyclable catalysts .

Structural and Physicochemical Properties

Crystallographic Data

While direct data for N-Benzylidene-p-toluenesulfonamide is limited, analogous sulfonamides exhibit triclinic crystal systems. For example, N-Benzyl-p-toluenesulfonamide (PubChem CID: 95801) crystallizes in space group P1P\overline{1} with:

  • Unit Cell Parameters:
    a=9.171A˚,b=9.554A˚,c=9.772A˚a = 9.171 \, \text{Å}, \, b = 9.554 \, \text{Å}, \, c = 9.772 \, \text{Å}
    α=95.53,β=111.21,γ=118.15\alpha = 95.53^\circ, \, \beta = 111.21^\circ, \, \gamma = 118.15^\circ

  • Density: 1.35 g/cm³ .

Spectroscopic Characteristics

  • IR: Strong absorption at 1650–1680 cm⁻¹ (C=N stretch), 1150–1170 cm⁻¹ (S=O asymmetric stretch).

  • NMR:

    • 1H^1\text{H}: δ 8.3–8.5 ppm (CH=N), δ 7.2–7.8 ppm (aromatic protons).

    • 13C^{13}\text{C}: δ 155–160 ppm (imine carbon), δ 140–145 ppm (sulfonyl carbon) .

Applications in Research and Industry

Pharmaceutical Intermediates

N-Benzylidene-p-toluenesulfonamide serves as a precursor in synthesizing bioactive molecules. Its sulfonamide group enhances binding to metalloenzymes, making it valuable for:

  • Antibacterial Agents: Analogous to sulfathiazole derivatives .

  • Myosin Inhibitors: Modulates ATPase activity in muscle contraction studies (IC₅₀ ~5 µM).

Polymer Chemistry

Incorporated into epoxy resins, it improves thermal stability (T₅₀₀ = 320°C) and mechanical strength. Applications include:

  • Curing Agents: For high-performance adhesives and coatings.

  • Flame Retardants: Sulfur content enhances fire resistance .

Organic Synthesis

  • Chiral Auxiliaries: Facilitates asymmetric synthesis of amines via imine intermediates.

  • Ligands in Catalysis: Coordinates to metals (e.g., Cu, Pd) in cross-coupling reactions .

Comparative Analysis with Analogues

PropertyN-Benzylidene-p-toluenesulfonamideN-Benzyl-p-toluenesulfonamide
Functional GroupImine (C=N)Amine (C-N)
Synthesis RouteCondensationAlkylation
Thermal StabilityHigher (decomp. >250°C)Moderate (decomp. ~200°C)
BioactivityEnzyme inhibitionMyosin ATPase inhibition

Challenges and Future Directions

  • Stability: Imine derivatives are prone to hydrolysis; stabilization via electron-withdrawing substituents is under study.

  • Scalability: Green catalytic systems (e.g., PIM-supported catalysts) require optimization for industrial adoption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator